molecular formula C29H34N4O4 B3015173 2-(3-{4-[(cyclohexylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-cyclopentylacetamide CAS No. 1223769-40-1

2-(3-{4-[(cyclohexylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-cyclopentylacetamide

Cat. No.: B3015173
CAS No.: 1223769-40-1
M. Wt: 502.615
InChI Key: UCZCUURFMVONNS-UHFFFAOYSA-N
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Description

2-(3-{4-[(cyclohexylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-cyclopentylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{4-[(cyclohexylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-cyclopentylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the cyclohexylcarbamoyl and cyclopentylacetamide groups. Common reagents used in these reactions include cyclohexyl isocyanate, cyclopentylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-{4-[(cyclohexylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new groups into the molecule, potentially enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-{4-[(cyclohexylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-cyclopentylacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and have similar biological activities.

    Cyclohexylcarbamoyl Compounds: These compounds feature the cyclohexylcarbamoyl group, which can enhance biological activity.

    Cyclopentylacetamide Derivatives: These compounds contain the cyclopentylacetamide group, which can influence the compound’s properties.

Uniqueness

2-(3-{4-[(cyclohexylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-cyclopentylacetamide is unique due to the combination of these functional groups, which can result in a compound with distinct biological and chemical properties. This uniqueness makes it a valuable candidate for further research and development.

Properties

IUPAC Name

N-cyclohexyl-2-[4-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O4/c34-26(30-21-8-2-1-3-9-21)18-20-14-16-23(17-15-20)33-28(36)24-12-6-7-13-25(24)32(29(33)37)19-27(35)31-22-10-4-5-11-22/h6-7,12-17,21-22H,1-5,8-11,18-19H2,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZCUURFMVONNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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